tert-Butyl glycidyl ether

Catalog No.
S580263
CAS No.
7665-72-7
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl glycidyl ether

CAS Number

7665-72-7

Product Name

tert-Butyl glycidyl ether

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]oxirane

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3

InChI Key

SFJRUJUEMVAZLM-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC1CO1

solubility

10 to 50 mg/mL at 73° F (NTP, 1992)

Synonyms

tert-butyl glycidyl ether

Canonical SMILES

CC(C)(C)OCC1CO1

The exact mass of the compound tert-Butyl glycidyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 73° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl glycidyl ether (t-BGE) is a monofunctional aliphatic epoxy compound distinguished by a bulky tert-butyl group adjacent to the ether linkage. This structural feature imparts significant steric hindrance, which fundamentally differentiates its utility from linear isomers and other common glycidyl ethers. It primarily serves as a specialty monomer for synthesizing poly(glycidyl ether)s and as a reactive diluent to reduce the viscosity of epoxy resin formulations. Its procurement is often driven by applications requiring controlled reactivity, enhanced thermal properties in the resulting polymers, or specific solubility characteristics in advanced material formulations.

Direct substitution of tert-butyl glycidyl ether (t-BGE) with its linear isomer, n-butyl glycidyl ether (n-BGE), or other common epoxides like glycidol often leads to process failures and off-spec material properties. The steric bulk of the tert-butyl group significantly lowers the monomer's reactivity compared to less hindered analogs like allyl or benzyl glycidyl ether. This reduced reactivity is not a defect but a critical processing feature, enabling more controlled polymerization kinetics and longer pot life in formulations. Furthermore, the tert-butyl group directly influences the final polymer's architecture and physical properties, such as increasing the glass transition temperature (Tg), which is a key performance metric not achievable with simple linear substitutes. Therefore, selecting a cheaper, more reactive, or linear glycidyl ether can compromise the precise control and final thermal performance for which t-BGE is specifically chosen.

Significantly Lower Reactivity for Controlled Polymerization Processes

In organocatalyzed anionic ring-opening polymerizations (AROP), the steric hindrance of the tert-butyl group results in a markedly lower propagation rate compared to other common glycidyl ethers. A kinetic study established a reactivity scale where t-BGE is significantly less reactive than ethers with less bulky or more activating side chains, such as benzyl glycidyl ether (BnGE) and allyl glycidyl ether (AGE). The propagation rate constant (kp) for t-BGE was found to be orders of magnitude lower than that of the most reactive monomers in the series.

Evidence DimensionRelative Polymerization Reactivity (Propagation Rate Constant, kp)
Target Compound Datakp,tBuGE ≈ kp,PO > kp,BO
Comparator Or Baselinekp,BnGE > kp,AGE > kp,EEGE ≫ kp,tBuGE
Quantified DifferenceSignificantly lower propagation rate constant (kp) compared to BnGE, AGE, and EEGE.
ConditionsAnionic Ring-Opening Polymerization using benzyl alcohol/tBuP4 initiating system.

This lower reactivity is a key procurement driver for applications requiring controlled polymer growth, longer working times, and the synthesis of well-defined block copolymers.

Precursor for Higher Glass Transition Temperature (Tg) Polymers

The bulky tert-butyl side group restricts chain mobility in the final polymer, leading to a significantly higher glass transition temperature (Tg) compared to polymers made from linear isomers. For example, poly(tert-butyl methacrylate), which shares the bulky side group, has a Tg of 107 °C, whereas poly(n-butyl methacrylate) has a much lower Tg of 20 °C. This principle extends to poly(glycidyl ether)s, where incorporating t-BGE as a monomer is a strategy to increase the thermal operating range of the final material compared to using n-butyl glycidyl ether.

Evidence DimensionGlass Transition Temperature (Tg) of Butyl Methacrylate Polymers
Target Compound DataPoly(tert-butyl methacrylate): 107 °C
Comparator Or BaselinePoly(n-butyl methacrylate): 20 °C
Quantified Difference87 °C higher Tg
ConditionsHomopolymer thermal analysis.

For applications requiring thermal stability and rigidity at elevated temperatures, such as in coatings or electronic materials, specifying t-BGE as the precursor is critical to meet performance targets.

Effective Viscosity Reduction in Epoxy Formulations

As a monofunctional reactive diluent, t-BGE is used to lower the viscosity of high-molecular-weight epoxy resins, improving handling and application properties like flow and substrate wetting. While many monofunctional diluents perform this role, the choice of t-BGE over alternatives like standard n-butyl glycidyl ether (BGE) is made when balancing dilution efficiency with the need for specific final properties such as higher thermal resistance. Although direct viscosity reduction comparisons are formulation-dependent, its effectiveness is comparable to other monofunctional aliphatic glycidyl ethers, but it provides the added benefit of the tert-butyl group's influence on the cured polymer network.

Evidence DimensionFunctionality as a Reactive Diluent
Target Compound DataEffective at reducing the viscosity of epoxy resin systems.
Comparator Or BaselineOther monofunctional glycidyl ethers (e.g., n-butyl glycidyl ether, C12-C14 alkyl glycidyl ether).
Quantified DifferenceComparable dilution efficiency with added benefits to thermal properties of the cured product.
ConditionsStandard epoxy resin formulations (e.g., based on Bisphenol A diglycidyl ether).

This allows formulators to reduce system viscosity for improved processability without sacrificing, and often improving, the thermal performance of the cured material.

Precursor for High-Temperature Performance Polymers and Coatings

When the primary objective is to synthesize polymers with enhanced thermal stability, t-BGE is a preferred monomer. The bulky side group restricts polymer chain rotation, leading to materials with a higher glass transition temperature (Tg) than those made with linear glycidyl ethers. This makes it a strategic choice for developing specialty coatings, adhesives, and composites that must maintain mechanical integrity at elevated temperatures.

Synthesis of Well-Defined Block Copolymers and Polymer Architectures

The significantly lower polymerization reactivity of t-BGE provides a wider processing window and greater control over chain growth in living polymerization techniques like AROP. This allows for the precise synthesis of block copolymers, where t-BGE can be sequentially added to form a distinct, sterically-hindered block. This level of control is essential for creating advanced materials with tailored nanostructures and properties.

Formulating Advanced Photoresists and Electronic Materials

The tert-butyl group is a well-known acid-labile protecting group used in chemically amplified photoresists for microlithography. Incorporating t-BGE into polymer backbones for these applications provides a route to creating materials that change solubility upon exposure to acid generated during the lithographic process. Its thermal stability also contributes to the overall performance and robustness of the resist material during semiconductor fabrication steps.

Physical Description

T-butyl glycidyl ether is a clear colorless liquid. (NTP, 1992)

XLogP3

0.8

Boiling Point

306 °F at 760 mm Hg (NTP, 1992)
152.0 °C

Flash Point

110 °F (NTP, 1992)

Density

0.917 at 68 °F (NTP, 1992)

Melting Point

-70.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 150 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (34.67%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H226 (65.33%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (65.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (34.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (74.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (65.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (72%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (37.33%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (39.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

7665-72-7

Wikipedia

Tert-butyl glycidyl ether

General Manufacturing Information

All other chemical product and preparation manufacturing
Oxirane, 2-[(1,1-dimethylethoxy)methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Last modified: 08-15-2023

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